Lithium ionophore VII

Descripción

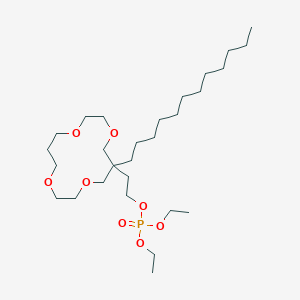

Structure

2D Structure

Propiedades

IUPAC Name |

2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJIVAYXSTYCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H57O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399931 | |

| Record name | Lithium ionophore VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-29-5 | |

| Record name | Lithium ionophore VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Lithium Ionophore Vii

Synthetic Pathways to the Core Scaffold of Lithium Ionophore VII

The foundational structure of this compound is a 14-crown-4 macrocycle. Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. The synthesis of the 14-crown-4 scaffold is a critical first step and typically involves cyclization reactions that form the polyether ring.

A common strategy for creating crown ether frameworks is the Williamson ether synthesis, adapted for macrocyclization. This involves the reaction of a polyethylene (B3416737) glycol derivative with a dihalide under basic conditions. For a 14-crown-4 ring, this could involve the reaction of tetraethylene glycol with a suitable two-carbon synthon.

Alternative routes for substituted crown ethers involve the cyclization of a pre-formed, functionalized open-chain precursor. For instance, the synthesis of related 14-crown-4 derivatives has been achieved by reacting a substituted diol with a di-O-tosylate of a glycol in the presence of a strong base like potassium tert-butoxide. The yields of these cyclization reactions can be influenced by factors such as high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization. The modular synthesis of rigid polycyclic frameworks with appended crown ethers represents another advanced approach to creating ionophore scaffolds. flinders.edu.au

Rational Design Principles for Incorporating Lipophilic and Functional Substituents

The performance of an ionophore in an ion-selective electrode (ISE) is critically dependent on its ability to remain partitioned within the lipophilic membrane, typically made of poly(vinyl chloride) (PVC). mdpi.com The long, nonpolar dodecyl chain on this compound serves as a lipophilic anchor. This ensures that the ionophore is highly soluble in the membrane phase and minimizes leaching into the aqueous sample, thereby ensuring the long-term stability and consistent performance of the sensor. sigmaaldrich.commdpi.com

Furthermore, the introduction of bulky substituents onto the crown ether ring is a key strategy for enhancing ion selectivity. While this compound itself contains a dodecyl group, the principle is well-illustrated by related compounds like 6,6-dibenzyl-14-crown-4. The small diameter of the Li⁺ ion allows it to fit snugly within the 14-crown-4 cavity. Larger ions like sodium (Na⁺) and potassium (K⁺) are too large to fit inside and tend to form 2:1 "sandwich" complexes with two crown ether molecules. By attaching sterically demanding groups like benzyl (B1604629) or dodecyl substituents to the crown, the formation of these sandwich complexes is sterically hindered. researchgate.net This suppression of complexation with larger, interfering ions significantly improves the ionophore's selectivity for lithium. researchgate.net

| Substituent | Purpose | Mechanism of Action |

| Dodecyl Group | Enhance Lipophilicity | The long hydrocarbon chain increases the molecule's solubility in the nonpolar PVC membrane, preventing it from leaching into the aqueous sample. |

| Benzyl Group (in related ionophores) | Improve Li⁺ Selectivity | The bulky nature of the group sterically hinders the formation of 2:1 "sandwich" complexes with larger cations like Na⁺ and K⁺. |

A pivotal feature in the design of this compound is the ethyl diethyl phosphate (B84403) sidearm. sigmaaldrich.com The introduction of this phosphate group was a rational design choice to further improve selectivity. mdpi.com The oxygen atoms of the phosphate group act as additional coordination sites for the lithium ion, supplementing the oxygen atoms of the crown ether ring. This creates a more stable and well-defined binding pocket for Li⁺.

Research has shown that this functionalization significantly improves the recognition of Li⁺ over other ions, particularly K⁺. mdpi.com For example, the introduction of a phosphate substituent to a dodecyl-14-crown-4 derivative was shown to substantially increase the Li⁺/K⁺ selectivity. mdpi.com This enhancement is attributed to the specific coordination chemistry of the phosphate group, which has a strong affinity for the hard Lewis acid character of the small lithium ion.

Influence of Dodecyl and Benzyl Substituents on Ionophore Characteristics

Stereochemical Considerations in Ionophore Synthesis and their Implications

The three-dimensional arrangement of atoms (stereochemistry) in an ionophore is a critical determinant of its binding properties. The efficacy of an ionophore relies on the precise pre-organization of its binding sites to form a cavity that is complementary in size and geometry to the target ion.

In the synthesis of substituted crown ethers, the creation of stereogenic centers on the macrocyclic ring is common. The relative orientation of these substituents can dramatically influence the ionophore's selectivity. For example, studies on other synthetic 14-crown-4 derivatives have demonstrated that different stereoisomers exhibit vastly different complexation abilities. Specifically, for bis(N,N'-dibutylcarbamoylmethyl)-substituted 14-crown-4, the trans-(2S,3S) isomer was found to yield electrodes with the most encouraging lithium selectivity. grafiati.com This highlights that a specific spatial arrangement is required to optimize the interaction with Li⁺ and exclude other ions.

Therefore, stereocontrolled synthesis is a crucial aspect of developing high-performance ionophores. The goal is to produce a single, desired stereoisomer, as a mixture of isomers could lead to inconsistent and suboptimal performance. X-ray crystallography and NMR spectroscopy are essential tools for confirming the stereochemical outcome of the synthesis. york.ac.ukresearchgate.net

Purification and Isolation Techniques for High-Purity Ionophore VII

The synthesis of complex organic molecules like this compound invariably produces a mixture of the desired product along with unreacted starting materials, byproducts, and stereoisomers. Achieving high purity is essential for its application in sensitive analytical devices like ion-selective electrodes, as impurities can interfere with the electrode's response and selectivity.

Standard laboratory purification techniques for ionophores include:

Column Chromatography: This is a fundamental technique used to separate the target ionophore from impurities based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel).

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a suitable solvent at a high temperature and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. evitachem.com

For achieving the high purity (e.g., ≥98.5%) required for commercial ionophores, more advanced methods are often employed:

High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for both analytical purity checks and preparative-scale purification.

Continuous Centrifugal Partitioning Chromatography: An industrial-scale technique that can significantly reduce processing time compared to traditional batch methods like recrystallization.

Quality control is verified using analytical techniques such as HPLC to confirm purity and gas chromatography (GC) to ensure that residual solvent levels are below acceptable limits.

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption | Primary purification of synthetic intermediates and final product. |

| Recrystallization | Differential solubility | Purification of solid crude products. evitachem.com |

| HPLC | High-resolution partitioning | Final purification for high-purity standards and analytical validation. |

| Centrifugal Partitioning Chromatography | Liquid-liquid partitioning | Industrial-scale purification, offering reduced processing time. |

Coordination Chemistry and Lithium Ion Complexation Mechanisms

Spectroscopic Probes of Lithium Ion-Ionophore VII Complex Formation

Spectroscopic techniques are fundamental in elucidating the interactions between a host ionophore and a guest ion. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide direct evidence of complex formation and offer insights into the nature of the coordination bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Host-Guest Interactions

NMR spectroscopy is a powerful tool for studying the complexation of ions by macrocyclic ligands in solution. The binding of a lithium cation within the cavity of an ionophore like 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane (B24993) induces changes in the local electronic environment of the ionophore's atoms. These changes are observable as shifts in the resonance frequencies (chemical shifts) in ¹H and ¹³C NMR spectra. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Coordination Bonds

FTIR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The formation of a complex between Lithium Ionophore VII and a Li⁺ ion involves the coordination of the cation by the oxygen atoms of the crown ether ring. This ion-dipole interaction directly affects the strength and vibrational frequency of the C-O-C ether bonds.

Studies on other ionophores have shown that complexation with a cation leads to characteristic shifts in the IR spectrum. rsc.org Specifically, the coordination of Li⁺ by the ether oxygens would be expected to cause a shift in the C-O-C stretching vibrations. This shift serves as direct evidence of the binding event. In a study of the ionophore lasalocid, its complexation with lithium was successfully characterized by observing changes in the middle and far IR regions of the FTIR spectrum. rsc.org

Stoichiometry of Lithium Ion-Ionophore VII Complexes in Solution

The stoichiometry of the complex—the ratio of ionophore molecules to metal ions—is a critical parameter in understanding its structure and function. For crown ethers, the relative sizes of the cation and the macrocyclic cavity are a major determining factor. The 14-crown-4 ring is known to be well-suited for the size of the lithium ion (ionic radius ~0.76 Å).

X-ray crystallography studies on a complex formed between 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane and lithium isothiocyanate have confirmed the formation of a 1:1 complex. mdpi.com This 1:1 stoichiometry is typical for 14-crown-4 derivatives and lithium, where the cation is encapsulated within the cavity of a single ionophore molecule. mdpi.com

Thermodynamic Parameters of Lithium Ion Binding

The stability and selectivity of an ionophore for a particular ion are governed by thermodynamic principles. The stability constant (K_s) quantifies the strength of the interaction, while the enthalpic (ΔH°) and entropic (ΔS°) contributions reveal the driving forces behind the complexation process. rsc.orgnankai.edu.cn

Determination of Stability Constants in Various Solvent Systems

The stability of the ionophore-cation complex is expressed by the stability constant (log K_s). While specific log K_s values for this compound were not found in the reviewed literature, the selectivity of an ionophore in an ion-selective electrode is directly related to the stability of the complexes it forms. Potentiometric selectivity coefficients (log KpotLi,M) quantify the preference of the ionophore for lithium over another ion (M). A more negative value indicates higher selectivity for Li⁺.

The selectivity coefficients for an electrode based on 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane have been reported and are presented below. dojindo.com For context, the stability constant for the parent, unsubstituted 14-crown-4 with lithium has been determined in methanol (B129727). nankai.edu.cn

| Interfering Ion (M) | log KpotLi,M |

|---|---|

| Na⁺ | -2.5 |

| K⁺ | -2.3 |

| Rb⁺ | -2.2 |

| Cs⁺ | -1.6 |

| NH₄⁺ | -3.1 |

| Mg²⁺ | -4.3 |

| Ca²⁺ | -4.9 |

| Sr²⁺ | -4.3 |

| Ba²⁺ | -4.7 |

Data sourced from Dojindo Molecular Technologies, Inc. dojindo.com The formulation for the measurement was Ionophore: 1%, NPOE: 70%, K-TCPB: 50 mol% of ionophore/PVC, THF.

| Cation | Ligand | Solvent | log Ks |

|---|---|---|---|

| Li⁺ | 14-Crown-4 | Methanol | 2.81 |

Data sourced from Inoue et al. (1993). nankai.edu.cn

Enthalpic and Entropic Contributions to Complex Stability

While specific thermodynamic parameters for 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane are not available in the cited literature, data for the parent 14-crown-4 molecule provide insight into the binding process. The complexation of Li⁺ by 14-crown-4 in methanol is primarily driven by a strong, favorable enthalpy change, which is partially counteracted by an unfavorable entropy change. nankai.edu.cn This enthalpic advantage is attributed to the strong ion-dipole interactions in the size-matched complex, while the negative entropy change is likely due to the rigidification of the flexible crown ether upon cation capture. nankai.edu.cn

| Ligand | -ΔG° (kJ mol⁻¹) | -ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |

|---|---|---|---|

| 14-Crown-4 | 16.0 | 26.5 | -10.5 |

Data sourced from Inoue et al. (1993). nankai.edu.cn

Structural Elucidation of Ionophore-Lithium Complexes

The three-dimensional arrangement of the ionophore around the lithium cation is crucial for its function. This has been elucidated through various analytical techniques, with X-ray crystallography providing definitive solid-state structures.

For instance, crystallographic analyses of related ionophores complexed with lithium ions consistently show the cation being enveloped by the ionophore's donor atoms. These studies are fundamental in confirming the formation of a stable host-guest complex and provide the foundational data for understanding the ionophore's selectivity. The technique generates electron density maps from which the positions of individual atoms can be determined, offering an unambiguous depiction of the molecular structure. pages.dev

The coordination environment of the lithium ion within the cavity of an ionophore is a key determinant of the complex's stability and selectivity. In related lithium ionophore complexes, the lithium cation is typically coordinated by multiple oxygen and sometimes nitrogen atoms from the ionophore's framework.

The coordination geometry of the Li(I) ion can vary, with trigonal bipyramidal and distorted trigonal pyramidal geometries being common. bham.ac.uk For example, in some complexes, the Li⁺ ion is chelated by a ligand via N,O bonding groups, where the oxygen atom can act as a bridge to another Li⁺ ion. The Li-O and Li-N bond distances and the corresponding bond angles are characteristic of such complexes. The structure of these complexes is often a result of the ionophore's pre-organized cavity, which is sterically and electronically tailored to fit the small size of the lithium ion, thereby excluding larger cations like sodium and potassium.

X-ray Crystallographic Studies of Solid-State Complexes

Computational Modeling of Lithium Ion-Ionophore VII Interactions

Computational chemistry provides powerful tools to complement experimental findings by offering dynamic and energetic perspectives on the complexation process.

Quantum chemical methods, particularly density functional theory (DFT), are employed to calculate the binding energies and to optimize the geometries of ionophore-lithium complexes. These calculations provide a quantitative measure of the complex's stability and can predict structural parameters that are in close agreement with experimental data from X-ray crystallography.

By calculating the binding energy of this compound with Li⁺ and comparing it to the binding energies with other alkali metal ions, the selectivity of the ionophore can be quantified. For example, computational studies on similar ionophores have shown that the complex with the lithium ion is significantly more stable than the corresponding complexes with sodium or potassium ions. bioone.org These calculations can also elucidate the role of electron-donating or electron-withdrawing groups on the ionophore in modulating the binding affinity. researchgate.net

Table 1: Illustrative Calculated Binding Energies for a Representative Ionophore with Alkali Metal Ions

| Cation | Interaction Energy (kcal/mol) |

| Li⁺ | -38.5 |

| Na⁺ | -27.8 |

| K⁺ | -21.4 |

Note: These are representative values for a similar ionophore system calculated using quantum chemical methods. The actual values for this compound may vary based on the specific computational methodology and the environment (gas phase or solvent).

These simulations can reveal the "rattling" of the ion within the ionophore's cage, which describes the high-frequency motion of the caged ion. researchgate.net MD studies help in understanding how the ionophore's flexibility and the solvent environment influence the kinetics and thermodynamics of lithium ion binding. scispace.com For instance, simulations can show how the ionophore's structure changes in different solvents and how these changes affect its interaction with the lithium ion. scispace.comresearchgate.net This dynamic view is crucial for a comprehensive understanding of the ionophore's function in practical applications like ion-selective electrodes.

Ion Selectivity and Discrimination Mechanisms of Lithium Ionophore Vii

Quantitative Assessment of Lithium Selectivity Over Competing Cations

The selectivity of an ionophore is quantified using the potentiometric selectivity coefficient, K(pot)Li,J, where J is the interfering ion. A smaller value for this coefficient signifies a greater preference for lithium ions over the interfering ion.

The ability to discriminate between lithium (Li⁺) and sodium (Na⁺) is a crucial benchmark for lithium-selective ionophores due to the physiological and environmental prevalence of sodium. For ion-selective electrodes (ISEs) used in clinical blood measurements, insufficient selectivity against sodium is a significant challenge. semanticscholar.org The Nikolsky–Eisenman equation is often used to account for the interference of sodium ions. semanticscholar.org Radiotracer permeation studies on membranes containing acyclic diamide (B1670390) ionophores for lithium, such as ETH-2137 (a related ionophore), have been conducted using ²²Na tracers to assess this interference. rsc.org For some advanced ionophores, selectivity for Li⁺ over Na⁺ can be exceptionally high, with reported log K(pot)Li,Na values reaching as low as -3.3, which indicates a preference for lithium by a factor of 2000. In certain electrode configurations, a selectivity coefficient logK(pot)Li,Na of -1.9 has been documented.

Table 1: Reported Lithium-Sodium Selectivity Coefficients for Various Ionophores This table provides examples of selectivity coefficients to illustrate the range of values achieved by different lithium-selective ionophores, including those related to or in the same class as Lithium Ionophore VII.

| Ionophore System | Selectivity Coefficient (log KpotLi,Na) | Reference |

|---|---|---|

| Phenanthroline-based | -3.3 | |

| Lithium Ionophore IV (ETH 2137) | -1.9 | |

| THF-based 16-Crown-4 Derivative | -2.8 | |

| Lithium Ionophore II (ETH 1644) | -2.1 |

Effective lithium sensors must also demonstrate high selectivity against other alkali metal ions like potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺). Generally, the selectivity of crown ethers and related ionophores is influenced by the match between the ion's radius and the ionophore's cavity size. researchgate.net For instance, 18-crown-6 (B118740) ethers show a high affinity for K⁺, while smaller macrocycles like 12-crown-4 (B1663920) are more suited for Li⁺. researchgate.net In studies of related compounds, the extraction percentage of alkali metal cations was observed to decrease in the order of cesium and rubidium being highest, followed by potassium, with sodium and lithium being significantly lower, indicating that larger macrocycles favor larger ions. osti.govtandfonline.com For a THF-based 16-crown-4 derivative, a logK(pot)Li,K of -4.6 was reported, demonstrating strong selectivity for lithium over potassium.

Table 2: Example Selectivity Coefficients of a THF-based Ionophore Over Divalent Cations

| Interfering Ion | Selectivity Coefficient (log KpotLi,J) | Reference |

|---|---|---|

| Ca²⁺ | -5.7 | |

| Mg²⁺ | -5.4 |

Selectivity Over Potassium, Rubidium, and Cesium Ions

Molecular Factors Governing Ion Selectivity

The high selectivity of this compound and similar compounds arises from a carefully designed molecular architecture that creates a favorable binding environment for lithium ions.

A primary determinant of ion selectivity is the size of the central cavity within the ionophore's macrocyclic ring. researchgate.net The principle of pre-organization suggests that ligands with well-defined, rigid cavities that closely match the size of the target ion will exhibit superior selectivity. liverpool.ac.uk For lithium, which has a small ionic radius, ionophores like 12-crown-4 are a good fit. researchgate.net The structure of some lithium-selective ionophores constrains the donor atoms (typically oxygen) into positions that are ideal for coordinating with lithium, creating a situation that energetically disfavors the binding of any larger ion. koreascience.kr This rigid, pre-organized structure minimizes the conformational changes required upon ion binding, which is energetically favorable. liverpool.ac.uk The asymmetric nature of some crown ethers can lead to a non-planar or "V-shaped" conformation, which can also influence binding. mdpi.com

Substituents attached to the periphery of the macrocyclic framework play a crucial role in fine-tuning the ionophore's electronic properties and, consequently, its binding affinity and selectivity. researchgate.net Electron-donating groups can increase the electron density within the cavity, strengthening the electrostatic interactions with the cation. researchgate.netkemdikbud.go.id For example, functionalizing a benzene (B151609) ring on the macrocycle with an electron-donating amino group (R-NH₂) has been shown to result in a greater binding energy for Li⁺ compared to other functional groups. researchgate.net Furthermore, bulky substituents can be strategically placed to sterically hinder the approach of larger, competing ions, thereby enhancing the selectivity for the smaller lithium ion. researchgate.net These modifications can also improve the lipophilicity of the ionophore, which is essential for its function within a membrane. wikipedia.org

Influence of Ion-Dipole Interactions on Selective Binding

The selective binding of this compound to lithium ions is fundamentally governed by ion-dipole interactions. These interactions occur between the positively charged lithium ion (Li⁺) and the lone pair of electrons on the oxygen atoms within the ionophore's structure. The strength of these interactions is a key determinant of the ionophore's binding affinity and selectivity.

The design of this compound, featuring multiple oxygen atoms strategically positioned within its molecular framework, creates a pre-organized cavity that is sterically and electronically optimized for the coordination of Li⁺. The small ionic radius and high charge density of the lithium ion result in strong electrostatic attractions with the electronegative oxygen atoms of the ionophore. This leads to a highly stable complex.

In contrast, other alkali metal ions, such as sodium (Na⁺) and potassium (K⁺), have larger ionic radii and consequently lower charge densities. This results in weaker ion-dipole interactions with the ionophore's binding sites. rsc.org The diminished interaction strength for larger cations is a primary reason for the ionophore's high selectivity for lithium. rsc.org The specific geometry of the complex formed between this compound and Li⁺ further enhances this selectivity. The ionophore wraps around the small lithium ion, creating a coordination environment that is less favorable for larger cations, which cannot fit as effectively into the binding cavity. This "size-matching" effect, driven by the optimization of ion-dipole forces, is a critical aspect of the discrimination mechanism. ut.ac.ir

Solvent Effects on Ion Selectivity and Complex Stability

The surrounding solvent medium plays a crucial role in modulating the ion selectivity and the stability of the complex formed between this compound and metal cations. The polarity of the solvent, in particular, can significantly influence the binding process.

In non-polar or low-polarity organic solvents, the ion-dipole interactions between the lithium ion and the ionophore are more pronounced. This is because there is less competition from solvent molecules for coordination with the cation. As a result, the stability of the Li⁺-ionophore complex is generally higher in less polar environments.

Conversely, in highly polar solvents, such as water or alcohols, solvent molecules can effectively solvate the metal ions. This solvation competes with the complexation by the ionophore, potentially reducing the stability of the Li⁺-ionophore complex. The extent of this effect depends on the relative strength of the ion-solvent and ion-ionophore interactions. For instance, solvents with high dipole moments are expected to better solvate the extracted ions, which can influence the extraction efficiency of the ionophore. ut.ac.ir

The choice of solvent can also impact the conformational flexibility of the ionophore itself. Different solvent environments can favor different conformations of the ionophore, which in turn can affect its ability to selectively bind to the target ion. For example, some studies have shown that the complexing ability of certain aza-crown ethers with Li⁺ can be enhanced in low polarity solvent mediums, but this effect is diminished in more polar environments. researchgate.net The nature of the solvent can also influence the extraction of ion pairs, where the solvent properties affect the solvation of both the cation-ionophore complex and the associated anion.

Comparison of Selectivity with Other Well-Established Lithium Ionophores

This compound is one of several synthetic ionophores developed for the selective recognition of lithium ions. Its performance is often benchmarked against other well-established lithium ionophores, such as those based on crown ethers and other acyclic structures.

Crown ethers, like 12-crown-4, are known for their ability to selectively bind alkali metal cations based on the match between the cation's ionic radius and the crown ether's cavity size. frontiersin.org For instance, 12-crown-4 shows a preference for Li⁺. frontiersin.orgwikipedia.org However, the selectivity of simple crown ethers can sometimes be limited.

Compared to some earlier ionophores, this compound, which is a neutral, lipophilic carrier, often exhibits superior selectivity for Li⁺ over other alkali metal ions, particularly Na⁺ and K⁺. For example, some ionophores show a high selectivity for Li⁺ over other alkali metal ions, in some cases being over 100 times more selective. The design of this compound, with its specific arrangement of donor atoms, often leads to the formation of a more stable and selective complex with Li⁺ compared to simpler crown ethers or other acyclic ionophores. rsc.orgut.ac.ir

The table below provides a comparison of the selectivity coefficients for this compound against other lithium ionophores. The selectivity coefficient, kLi,Mpot, is a measure of the preference of the ionophore for lithium ions over another ion, M. A smaller value indicates higher selectivity for Li⁺.

| Ionophore | log K(Li⁺/Na⁺) | log K(Li⁺/K⁺) | Reference |

| This compound | -3.5 | -2.8 | |

| Lithium Ionophore I | -2.0 | - | |

| 12-Crown-4 (Lithium Ionophore V) | - | - | wikipedia.org |

| Ionophore 7 | - | - | |

| Ionophore 8 | - | - |

Data presented is for illustrative purposes and may vary depending on the experimental conditions.

The enhanced selectivity of this compound can be attributed to its three-dimensional structure which creates a well-defined binding cavity that perfectly accommodates the small lithium ion, leading to strong ion-dipole interactions and a stable complex.

Membrane Transport Properties and Mechanisms Mediated by Lithium Ionophore Vii

Carrier-Facilitated Ion Transport Across Hydrophobic Membranes

The ability of Lithium Ionophore VII to transport lithium ions has been investigated in artificial membrane systems, primarily bulk liquid membranes (BLM) and supported liquid membranes (SLM). These studies provide a foundational understanding of its carrier capabilities. Ionophores, in general, are lipid-soluble molecules that bind to specific ions and transport them across a lipid barrier. nih.gov

In bulk liquid membrane systems, a water-immiscible organic solvent containing the ionophore separates two aqueous phases: a source phase containing the ion to be transported and a receiving phase. nih.gov Research by Bhatnagar and Sharma (2003) investigated the transport of lithium picrate (B76445) from a source phase to a receiving phase through a chloroform (B151607) membrane containing various non-cyclic ionophores, including this compound. ut.ac.ir

The study revealed that the amount of lithium ion transported is highly dependent on the structure of the ionophore. ut.ac.ir Among the nine ionophores tested, this compound was found to be one of the least effective transporters of lithium ions in the BLM system. ut.ac.ir The observed order of transport efficiency was V >> IV ≈ III ≈ II > I > VI > VII > VIII = IX. ut.ac.ir The ionophores described as smaller in size and less hydrophobic, which includes ionophore VII, demonstrated minimal transport capabilities. ut.ac.ir In contrast, Diethylene glycol dibenzoate (Ionophore V) was identified as the most efficient carrier in this system. ut.ac.irut.ac.ir The superior performance of ionophore V was attributed to the presence of hydrophobic aryl end groups which contribute to membrane stability and the formation of a stable pseudocavity to encapsulate the lithium ion. ut.ac.ir

Table 1: Comparative Transport of Li⁺ by Non-Cyclic Ionophores in a BLM System

| Ionophore | Relative Transport Efficiency |

|---|---|

| V | Very High |

| IV | Moderate |

| III | Moderate |

| II | Moderate |

| I | Low |

| VI | Very Low |

| VII | Very Low |

| VIII | Negligible/Equal to IX |

| IX | Negligible/Equal to VIII |

Data derived from the qualitative trend reported by Bhatnagar and Sharma (2003). ut.ac.ir

Supported liquid membrane systems confine the organic liquid phase containing the ionophore within the pores of a microporous solid support, which separates the aqueous source and receiving phases. nih.gov This configuration is often considered a better model for biological membranes. ut.ac.ir

The study by Bhatnagar and Sharma also explored the transport of lithium ions using SLM systems with different support materials. ut.ac.ir The nature of the membrane support was found to play a critical role in the transport of lithium ions. ut.ac.irut.ac.ir When using a polar cellulose (B213188) nitrate (B79036) membrane, maximum transport of lithium ions was observed. ut.ac.irut.ac.ir In contrast, a non-polar Polytetrafluoroethylene (PTFE) support showed no transport. ut.ac.ir Dialysis and onion membranes demonstrated a similar, moderate level of lithium ion transport. ut.ac.irut.ac.ir These findings highlight that the physical and chemical properties of the support material significantly influence the efficacy of ion transport mediated by this compound. ut.ac.ir The selective and specific transport of Li⁺ through SLMs was successfully achieved using the cellulose nitrate membrane. ut.ac.irut.ac.ir

Table 2: Effect of Support Material on Li⁺ Transport in SLM Systems

| Membrane Support | Transport of Li⁺ | Polarity |

|---|---|---|

| Cellulose Nitrate | Maximum | Polar |

| Polytetrafluoroethylene (PTFE) | None | Non-polar |

| Dialysis Membrane | Moderate | - |

| Onion Membrane | Moderate | - |

Findings are based on the study by Bhatnagar and Sharma (2003). ut.ac.irut.ac.ir

Studies in Bulk Liquid Membrane (BLM) Systems

Kinetics of Lithium Ion Translocation Across Lipid Bilayers

Specific kinetic studies on this compound are not detailed in the available literature. However, the general kinetics of ion transport mediated by carrier ionophores can be described as a multi-step process. csic.es This process is generally understood to involve the diffusion of the carrier-ion complex across the membrane as the rate-limiting step. csic.es

Complexation: The ionophore at the source-side membrane interface binds with a lithium ion from the aqueous phase to form a lithium-ionophore complex.

Translocation: The lipophilic complex diffuses across the hydrophobic membrane interior down its concentration gradient.

Decomplexation: At the receiving-side interface, the complex releases the lithium ion into the aqueous receiving phase.

Back Diffusion: The free ionophore then diffuses back across the membrane to the source-side interface to begin a new cycle.

Influence of Membrane Composition and Plasticizers on Transport Efficiency

The composition of the membrane has a profound effect on the transport efficiency of ionophores. As demonstrated in SLM studies, the support material itself is a critical component. ut.ac.ir Beyond the support, in many ion-selective membrane applications, such as those used in sensors, the membrane is a polymeric matrix, commonly poly(vinyl chloride) (PVC), mixed with a plasticizer. nih.gov

Plasticizers are organic solvents with low volatility that are added to the polymer matrix to improve its flexibility and to act as a solvent for the ionophore and any ionic sites. nih.govnih.gov The choice of plasticizer can significantly influence the selectivity and transport properties of the ionophore by altering the dielectric constant of the membrane phase and the mobility of the ion-ionophore complex. nih.gov For example, a plasticizer with a higher dielectric constant may better solvate the ionic species within the membrane, potentially facilitating more efficient transport. nih.gov The lipophilicity of the plasticizer is also a key factor, as it affects the partitioning of the ionophore and the complex within the membrane. nih.gov While specific studies on the effect of different plasticizers on this compound are not available, it is a well-established principle that optimizing the plasticizer is crucial for maximizing the performance of any ionophore-based membrane system. nih.govresearchgate.net

Theoretical Models of Ionophore-Mediated Membrane Permeation

The transport of ions across liquid membranes facilitated by carrier ionophores can be described by several theoretical models. acs.orgmdpi.com These models typically assume that the transport process involves diffusion coupled with chemical reactions at the interfaces. mdpi.com

A common theoretical framework considers the following key elements:

Diffusion Layers: Unstirred aqueous boundary layers exist on both the source and receiving sides of the membrane. csic.es

Interfacial Reactions: The complexation and decomplexation reactions between the ion and the ionophore occur at the membrane-water interfaces.

Membrane Diffusion: The ionophore and the ion-ionophore complex diffuse across the organic membrane phase. csic.es

Potentiometric Applications in Ion Selective Electrodes Ises

Fabrication and Optimization of Ionophore VII-Based Ion-Selective Membranes

The performance of an ISE is intrinsically linked to its membrane, which typically consists of a polymer matrix, an ionophore, a plasticizer, and sometimes lipophilic additives. rsc.orgabechem.com The careful selection and optimization of each component are essential for achieving desired sensitivity, selectivity, and stability. mdpi.com

Poly(vinyl chloride) (PVC) is the most commonly used polymer matrix for ISE membranes due to its good mechanical properties and compatibility with other membrane components. rsc.orgmdpi.com The ratio of PVC to other components, particularly the plasticizer, is a critical parameter. A typical plasticizer-to-PVC ratio of about 2:1 by weight often yields favorable performance characteristics. abechem.com Research has shown that the concentration of PVC in the membrane is preferably maintained between 30% and 40% by weight. google.com This concentration ensures the membrane has the necessary physical integrity while allowing for the mobility of the ionophore and target ions within the membrane phase. abechem.comgoogle.com The amount of ionophore within the PVC matrix also requires optimization; increasing the ionophore content can enhance sensitivity, but excessive amounts may lead to inhomogeneity and a diminished response slope. abechem.comgoogle.com

Plasticizers act as organic solvents within the PVC matrix, dissolving the ionophore and facilitating ion mobility. abechem.comgoogle.com The choice of plasticizer is crucial as its dielectric constant influences the membrane's selectivity. For instance, plasticizers with high dielectric constants tend to enhance selectivity for ions with high hydration energies. Common plasticizers used in lithium ISEs include 2-nitrophenyl octyl ether (o-NPOE) and bis(2-ethylhexyl) sebacate (B1225510) (DOS). mdpi.com The plasticizer should have high lipophilicity, low water solubility, and a high boiling point to prevent it from leaching out of the membrane, which would otherwise degrade the sensor's performance over time. abechem.com

Lipophilic additives, often ionic salts like potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are incorporated to reduce the membrane's electrical resistance and improve the response characteristics and selectivity. mdpi.comgoogle.com These additives can catalyze the ion-exchange kinetics at the membrane-sample interface. abechem.com The concentration of these additives must be carefully optimized. For example, in one study, decreasing the concentration of a borate (B1201080) additive from approximately 0.8% to 0.08% by weight significantly increased the sensitivity of the Li-ISE. google.com The performance of the sensor is particularly sensitive to the ratio between the ionophore and the lipophilic additive. google.com

An optimized membrane composition for a Li-ISE might consist of approximately 33% PVC, 65% plasticizer, 1% ionophore, and a small amount of a lipophilic salt. rsc.org

Table 1: Example of Optimized Membrane Compositions for Lithium ISEs (% w/w)

| Component | Formulation 1 | Formulation 2 |

|---|---|---|

| Ionophore | ~1-5% | 1% |

| PVC | ~30-40% | 33% |

| Plasticizer (e.g., o-NPOE) | Remainder | 65% |

| Lipophilic Additive (e.g., KTpClPB) | ~0.08-1% | Varies |

Data sourced from multiple studies to show typical optimized ranges. rsc.orggoogle.com

Poly(vinyl chloride) (PVC) Matrix Optimization

Electrochemical Performance Characteristics

The effectiveness of a Lithium Ionophore VII-based ISE is quantified by its electrochemical performance, including its adherence to the Nernst equation, its working concentration range, detection limit, and its selectivity towards lithium ions over other potentially interfering ions.

A well-functioning ISE exhibits a Nernstian response, where the potential difference between the ISE and a reference electrode changes linearly with the logarithm of the target ion's activity. For a monovalent cation like Li+, the theoretical Nernstian slope is approximately 59.2 mV per decade change in concentration at 25 °C. acs.org Electrodes based on this compound have demonstrated near-Nernstian behavior, with reported slopes around 55.4 mV/decade to 59.42 mV/decade. google.comnih.gov The linear working range is the concentration range over which this linear relationship holds. For many this compound-based ISEs, this range typically spans from 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M. google.comijacskros.com Some advanced sensor designs have extended this range significantly. nih.gov

Table 2: Performance Characteristics of a this compound-Based ISE

| Parameter | Typical Value |

|---|---|

| Nernstian Slope | 55.4 - 59.42 mV/decade |

| Linear Working Range | 10⁻⁵ M to 10⁻¹ M |

| Detection Limit | 10⁻⁵ M to 10⁻⁷ M |

| Response Time | < 20 seconds |

Data compiled from various sources. google.comnih.govijacskros.com

The detection limit is defined as the concentration of the target ion at which the measured potential deviates from the linear Nernstian response. For this compound-based ISEs in aqueous solutions, detection limits are typically in the micromolar range, often around 3.0 x 10⁻⁵ M to 1.0 x 10⁻⁶ M. ijacskros.com Recent advancements, such as using novel transducer materials like MXenes, have pushed the detection limit to as low as 10⁻⁷·² M. nih.gov

In complex matrices, such as blood serum or urine, the presence of interfering ions and proteins can affect the detection limit. mdpi.comgoogle.com Sodium is a primary interfering cation in biological samples. google.com However, optimized membranes can still achieve low detection limits, for instance, a sensor demonstrated a detection limit of 0.5 µmol/L in samples containing lithium concentrations relevant to clinical analysis. google.com The use of flow injection analysis systems with these ISEs has also proven robust for measurements in artificial serum, effectively handling the high background of sodium ions. mdpi.com

The potentiometric selectivity coefficient, KpotLi,J, quantifies the preference of the ISE for the primary ion (Li+) over an interfering ion (J). A smaller value indicates better selectivity. These coefficients are crucial for evaluating the sensor's reliability in real-world samples where interfering ions are present. nih.gov

Studies have demonstrated a clear correlation between potentiometric selectivity coefficients and thermodynamic parameters, specifically the stability constants of the ion-ionophore complexes. nih.govcapes.gov.br The selectivity of the electrode is fundamentally governed by the thermodynamics of the ion exchange equilibrium at the membrane-solution interface. nih.gov The stronger the complex formed between this compound and Li+ compared to the complex with an interfering ion like Na+ or K+, the more selective the electrode will be for lithium. nih.gov This relationship allows for the theoretical prediction of sensor selectivity based on fundamental thermodynamic data. acs.org Experimental measurements have confirmed this correlation, showing that electrodes with ionophores that have higher stability constants for lithium exhibit better potentiometric selectivity. nih.govcapes.gov.br

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | ETH 2137 |

| Poly(vinyl chloride) | PVC |

| 2-nitrophenyl octyl ether | o-NPOE |

| bis(2-ethylhexyl) sebacate | DOS |

| Potassium tetrakis(4-chlorophenyl)borate | KTpClPB |

| Sodium | Na+ |

Detection Limit Determination in Aqueous and Complex Matrices

Analytical Applications in Solution Analysis

The high selectivity of this compound for Li⁺ makes it an invaluable tool for analytical chemistry, enabling precise and reliable measurements in complex samples.

A significant application of ISEs based on this compound is the determination of lithium levels in biological fluids, which is critical for therapeutic drug monitoring in patients undergoing treatment for bipolar disorder. To validate the performance of these sensors for clinical use, they are often tested using artificial serum, which mimics the ionic composition of human blood.

Research has demonstrated that ISEs incorporating this compound can accurately measure lithium concentrations in artificial serum. mdpi.combrighton.ac.uk In one such study, an ISE was formulated with a membrane consisting of PVC, a plasticizer, this compound (referred to as lariat (B8276320) ether 7), and a borate salt. mdpi.combrighton.ac.uk This electrode was used to measure Li⁺ in an artificial serum sample with high accuracy. brighton.ac.uk The method proved to be robust for determining lithium concentrations across a clinically relevant range, showcasing the ionophore's efficacy. mdpi.com

| Parameter | Value / Composition | Reference |

|---|---|---|

| Ionophore | This compound (dodecyl-substituted 14-crown-4 derivative) | mdpi.com |

| Membrane Composition (example) | 28% wt. PVC, 70% wt. plasticizer, 1% wt. ionophore, 1% wt. KTpClPB* | brighton.ac.uk |

| Artificial Serum Composition | 145 mM NaCl, 4.5 mM KCl, 2.5 mM CaCl₂, 0.8 mM MgCl₂, 2.5 mM urea, 4.7 mM glucose | mdpi.combrighton.ac.uk |

| Tested Li⁺ Concentration Range | 3 x 10⁻⁴ to 3 x 10⁻³ mol/dm³ | mdpi.combrighton.ac.uk |

| Interfering Ion (Na⁺) Concentration | 0.12 to 0.16 mol/dm³ | mdpi.com |

| Selectivity (Li⁺:Na⁺) | 182:1 | mdpi.com |

| Selectivity (Li⁺:K⁺) | 229:1 | mdpi.com |

*KTpClPB: Potassium tetrakis(p-chlorophenyl)borate

Flow Injection Analysis (FIA) is a highly automated analytical technique that provides rapid and reproducible measurements, making it ideal for routine analysis of large numbers of samples. nih.gov Coupling an ISE based on this compound with an FIA system enhances its analytical throughput for determining lithium concentrations, particularly in clinical settings. mdpi.combrighton.ac.uknih.govacs.org

In such a system, a carrier stream, typically a buffer solution, flows continuously through a narrow-bore tubing. nih.gov A precise volume of the sample (e.g., artificial serum) is injected into this stream and passes over the surface of the this compound-based ISE. mdpi.comacs.org The electrode generates a transient potential signal (a peak) that corresponds to the lithium concentration in the sample. This approach has been successfully used to detect Li⁺ in artificial serum. mdpi.combrighton.ac.uk The FIA method offers advantages such as high sampling rates, reduced sample consumption, and minimal electrode fouling, as the electrode is only briefly exposed to the sample matrix. nih.gov

| Parameter | Typical Value | Reference |

|---|---|---|

| Linear Range | 5.0 x 10⁻⁵ to 1.0 x 10⁻¹ mol/L | researchgate.net |

| Detection Limit | 3.4 x 10⁻⁵ mol/L | researchgate.net |

| Response Slope | ~57 mV per decade | researchgate.net |

| Sampling Rate | 40 injections per hour | researchgate.net |

| Sample Volume | 150 µL | nih.gov |

| Carrier Stream | Acetate buffer (e.g., pH 6.0) | nih.gov |

Note: This table represents typical performance characteristics for a Li⁺-ISE in an FIA system, as detailed in studies on similar setups. nih.govresearchgate.net

A critical factor for the practical application of any ISE is its stability and long-term performance. Conventional ISEs, which often use an internal liquid filling solution, can suffer from drawbacks like potential drift, short lifetimes, and a decline in Nernstian response over time. google.com This instability can be caused by the leaching of membrane components (the ionophore and plasticizer) into the sample solution and the ingress of water into the membrane, which alters its properties. acs.org

The performance of this compound-based electrodes is subject to these general challenges. Research into enhancing the long-term stability of Li⁺-ISEs has focused on improving membrane composition and electrode architecture. google.comnih.gov For instance, the use of more lipophilic (water-repelling) plasticizers can reduce leaching. Furthermore, advancements in electrode design, particularly the move towards all-solid-state sensors, aim to eliminate the internal filling solution, which is a primary source of potential drift. acs.org Recent studies on modified Li⁺-ISEs have shown significant improvements in durability; for example, a sensor coated with an MXene-PSS composite membrane demonstrated stable readings in real wastewater for 14 days with an error of less than 10%, whereas a conventional ISE showed significant deviation. nih.gov Such innovations in sensor construction, when paired with a highly selective ionophore like this compound, are crucial for developing robust and reliable analytical devices.

Application in Flow Injection Analysis Systems

Development of All-Solid-State Lithium Ion-Selective Electrodes Utilizing Ionophore VII

The evolution of ISE technology is moving away from traditional liquid-contact electrodes towards all-solid-state (ASS) designs. mdpi.comjst.go.jp ASS-ISEs replace the internal aqueous reference solution with a solid contact layer that acts as an ion-to-electron transducer. mdpi.comresearchgate.netrsc.org This design offers significant advantages, including miniaturization, mechanical robustness, and simplified, maintenance-free operation, making them suitable for portable and wearable sensors. jst.go.jp

In an ASS-ISE for lithium, the ion-selective membrane containing this compound is placed directly onto the solid contact material. researchgate.netrsc.org This solid contact layer is a critical component, as it must provide a stable potential between the ion-selective membrane and the electronic conductor (the electrode substrate). rsc.org Various materials have been explored for this purpose, including conductive polymers, carbon-based nanomaterials (like graphene and carbon nanotubes), and redox-active materials. mdpi.comrsc.org

Alkali metal insertion materials, similar to those used in lithium-ion batteries (e.g., LiFePO₄), have been successfully used as solid-contact layers. researchgate.netrsc.org These materials can effectively stabilize the membrane potential, leading to quick response times (less than 5 seconds) and stable, Nernstian responses (~59 mV/decade). rsc.org The use of such advanced materials as the solid transducer, combined with the high selectivity of a this compound-doped polymeric membrane, paves the way for the next generation of robust, reliable, and versatile lithium sensors. researchgate.net

Advanced Characterization and Analytical Methodologies

Spectrophotometric and Fluorometric Approaches for Lithium Detection

Optical methods, including spectrophotometry and fluorometry, offer significant advantages for lithium detection, such as rapid analysis and high sensitivity. nih.gov These techniques rely on the interaction between a lithium ionophore, like Lithium Ionophore VII, and a chromophore or luminophore. nih.gov The binding of a lithium ion to the ionophore induces a change in the optical properties of the sensing material, which can be measured as a change in absorbance (colorimetry) or fluorescence emission (fluorometry). nih.gov

The core of these sensors often involves incorporating the ionophore into a matrix, such as a membrane or an optical fiber. nih.govcity.ac.uk For spectrophotometric analysis, the formation of the lithium-ionophore complex results in a shift in the absorption spectrum. nih.gov For instance, some sensors utilize chromoionophores that deprotonate upon lithium binding, leading to a measurable color change. nih.gov The sensitivity of these nanosensors can be tuned by carefully selecting the chromoionophore and the ratio of the sensor components. nih.gov

Fluorometric approaches operate on a similar principle, where the complexation of lithium with the ionophore modulates the fluorescence intensity of a fluorophore. This can manifest as either fluorescence quenching or enhancement. mdpi.com For example, a fluoroionophore system can act as an "off-on" fluorescence switch, exhibiting a significant increase in fluorescence upon binding with lithium ions. researchgate.net The selectivity of these optical sensors is a critical parameter, largely determined by the inherent selectivity of the ionophore for lithium over other cations like sodium and potassium. nih.govnih.gov

| Analytical Method | Principle | Key Components | Measurable Change |

| Spectrophotometry | Change in light absorption upon complexation | Lithium Ionophore, Chromoionophore | Shift in absorption spectrum |

| Fluorometry | Change in fluorescence upon complexation | Lithium Ionophore, Fluorophore | Increase or decrease in fluorescence intensity |

Electrochemical Impedance Spectroscopy (EIS) for Interface Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties of ion-selective electrodes (ISEs) based on ionophores like this compound. nih.gov This method applies a small amplitude AC potential at various frequencies and measures the resulting current to determine the impedance of the system. mdpi.com The resulting impedance data, often visualized in a Nyquist or Bode plot, provides valuable information about the bulk resistance of the ion-selective membrane and the charge transfer processes occurring at the membrane-solution interface. nih.gov

In the context of this compound-based sensors, EIS is instrumental in characterizing the sensor's performance. The impedance plot of a typical Li⁺ ISE often shows a single semicircle, which corresponds to the bulk resistance of the ISE membrane. nih.gov A decrease in the radius of this semicircle can indicate improved ion-to-electron transduction and lower impedance, which are desirable characteristics for a sensor. nih.govfrontiersin.org

EIS studies can also reveal the sensor's dynamic range and detection limit. By analyzing the impedance spectra at different lithium concentrations, researchers can model the sensor's behavior using equivalent circuits. nih.gov This allows for a deeper understanding of the factors influencing sensor performance and aids in the optimization of the membrane composition, including the concentration of this compound, the plasticizer, and any additives. analchemres.org Furthermore, EIS can be used to assess the long-term stability and potential fouling of the sensor surface. nih.gov

| Parameter | Information Gained from EIS | Significance |

| Semicircle Radius | Bulk resistance of the ISE membrane | Lower resistance often correlates with better sensor performance |

| Impedance Spectra vs. Concentration | Sensor's dynamic range and detection limit | Defines the operational range of the sensor |

| Equivalent Circuit Modeling | Understanding of charge transfer processes | Aids in optimizing sensor design and materials |

Mass Spectrometric Techniques for Complex Characterization in Solution

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of the complexes formed between this compound and lithium ions in solution. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) provide precise information on the stoichiometry and stability of these complexes. scielo.brscielo.br

ESI-MS allows for the gentle transfer of the ionophore-lithium complex from the solution phase to the gas phase, preserving the non-covalent interactions. The resulting mass spectrum reveals the mass-to-charge ratio (m/z) of the complex, confirming its formation and providing insights into its composition. scielo.br High-resolution mass spectrometry (HRMS) can further be used to determine the exact elemental composition of the complex, matching the observed mass with the theoretical mass to a high degree of accuracy.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the isolated ionophore-lithium complex. By subjecting the complex to collision-induced dissociation (CID), researchers can elucidate its structure and the nature of the binding between the lithium ion and the ionophore. scielo.brscielo.br The fragmentation pathways can reveal which parts of the ionophore are directly involved in coordinating the lithium ion. Studies on similar polyether ionophores have shown that the fragmentation is influenced by the size and electronegativity of the coordinated metal cation. scielo.brscielo.br This detailed structural information is crucial for understanding the selectivity of this compound and for the rational design of new, even more effective ionophores.

| Mass Spectrometry Technique | Application for Ionophore-Complex Characterization | Information Obtained |

| Electrospray Ionization (ESI-MS) | Transfer of the complex from solution to gas phase | Mass-to-charge ratio, confirmation of complex formation |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination | Elemental composition of the complex |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis of the isolated complex | Structural information, nature of ion-ionophore binding |

Computational Chemistry and Structure Activity Relationship Sar Studies

Predictive Modeling of Ionophore Performance using Computational Descriptors

The performance of an ionophore is intricately linked to its three-dimensional structure and its electronic properties. Computational descriptors—numerical values that encode these characteristics—are at the heart of predictive modeling. By establishing a quantitative structure-activity relationship (QSAR), researchers can forecast how a given ionophore will behave.

Key computational descriptors often considered in these models include:

Geometric parameters: Cavity size, shape, and the spatial arrangement of donor atoms.

Electronic properties: Partial atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO). mdpi.com

Thermodynamic parameters: Binding energies and complexation constants with the target ion.

| Descriptor Category | Specific Descriptors | Relevance to Ionophore Performance |

|---|---|---|

| Geometric | Cavity size, Shape, Donor atom arrangement | Determines the 'fit' for the target ion, influencing selectivity. |

| Electronic | Partial charges, Electrostatic potential, HOMO/LUMO energies | Governs the strength and nature of the ion-ionophore interaction. mdpi.com |

| Thermodynamic | Binding energy, Complexation constant | Quantifies the stability of the ion-ionophore complex. |

In Silico Design and Screening of Novel Lithium Ionophore VII Derivatives

The insights gained from predictive modeling fuel the in silico design of novel ionophore derivatives. This process involves the computational generation and evaluation of a virtual library of compounds, a strategy that significantly accelerates the discovery of new and improved ionophores. researchgate.net By systematically modifying the structure of a parent ionophore like this compound and then using QSAR models to predict the performance of the resulting derivatives, researchers can prioritize the synthesis of only the most promising candidates.

This virtual screening process typically involves:

Generation of a Virtual Library: Creating a large set of virtual molecules by systematically altering the core structure of this compound. This can include modifying substituent groups, altering the macrocyclic backbone, or introducing new functional groups. researchgate.net

Calculation of Descriptors: Computing the relevant computational descriptors for each virtual molecule.

Performance Prediction: Using established QSAR models to predict the ion-selective performance of each derivative.

Prioritization: Ranking the virtual compounds based on their predicted performance and selecting the top candidates for laboratory synthesis and testing.

This approach has proven successful in designing new extractants for various cations and is increasingly being applied to the development of lithium-selective ionophores. researchgate.net

Understanding the Interplay Between Ionophore Structure and Lithium Transference Number

The lithium transference number (tLi+) is a critical parameter in electrolytes, representing the fraction of the total ionic conductivity that is contributed by lithium ions. acs.org A higher transference number is desirable for applications such as lithium-ion batteries. Computational studies, particularly molecular dynamics (MD) simulations, are instrumental in understanding how ionophores like this compound can influence this property. acs.orgacs.org

MD simulations can model the dynamic behavior of ions and ionophores within an electrolyte at an atomic scale. chemrxiv.org These simulations have revealed that strong interactions between cations and anions in an electrolyte can lead to a negative lithium transference number. acs.org The addition of a lithium ionophore can disrupt these cation-anion pairings. acs.org The ionophore effectively "chelates" the lithium ion, forming a positively charged complex. acs.org This process can reverse the negative transference number, leading to a significant improvement in the mobility of lithium ions. acs.org

Studies have shown that increasing the concentration of the ionophore generally leads to an increase in the lithium transference number. acs.org This highlights a general strategy for improving the transport properties of lithium-ion electrolytes by carefully selecting and incorporating appropriate ionophores. acs.org

| Condition | Dominant Interaction | Lithium Transference Number (tLi+) | Effect |

|---|---|---|---|

| Without Ionophore | Strong Cation-Anion Pairing | Potentially Negative | Reduced Li⁺ mobility |

| With Ionophore | Ionophore-Li⁺ Complexation | Increased (Potentially Positive) | Enhanced Li⁺ mobility |

Broader Research Implications and Future Directions

Design Principles for Next-Generation Lithium Ionophores with Enhanced Performance

The creation of superior lithium ionophores hinges on several key design principles aimed at maximizing selectivity, stability, and transport efficiency. A fundamental concept is the "ion-cavity size" principle, where the host molecule's binding cavity is tailored to the ionic radius of the target ion. For lithium (Li⁺), which has a small ionic radius, macrocycles like 14-crown-4 ethers have proven to be a foundational structural motif. mdpi.com The "fit" between the Li⁺ ion and the 14-crown-4 cavity has been instrumental in the design of many subsequent chelating agents. mdpi.com

Key strategies for enhancing performance include:

Lipophilicity Modification: To ensure an ionophore remains within a nonpolar membrane and does not leach into the aqueous sample, its lipophilicity (fat-solubility) must be high. agscientific.com This is often achieved by attaching bulky, nonpolar (lipophilic) substituents to the core macrocyclic structure. For instance, incorporating dodecyl or benzyl (B1604629) groups onto a crown-ether framework significantly improves its stability and performance in practical applications like ion-selective electrodes (ISEs). mdpi.com

Preorganization: An effective ionophore should have its binding atoms pre-organized into a conformation that is ready to accept the target ion. This minimizes the energetic penalty required for the ionophore to change its shape upon complexation, leading to stronger and more selective binding.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups near the binding site can fine-tune the electronic environment of the coordinating atoms (typically oxygen or nitrogen), thereby modulating the strength of the interaction with the lithium ion.

Additional Binding Sites: Incorporating secondary binding sites into the ionophore's structure, such as in a side arm, can create a three-dimensional coordination sphere that offers greater selectivity and stability for the lithium complex. sigmaaldrich.com

These principles guide chemists in moving beyond simple macrocycles to more complex, three-dimensional structures that offer superior performance for next-generation applications.

Integration of Lithium Ionophore VII into Advanced Sensing Platforms

This compound has been effectively integrated into advanced sensing platforms, particularly as the active component in ion-selective polymer membrane electrodes. sigmaaldrich.com These sensors are crucial for accurately measuring lithium ion concentrations in complex samples, such as clinical blood serum. agscientific.comgoogle.com The function of the ionophore is to selectively bind Li⁺ ions at the membrane-sample interface, generating an electrical potential that correlates with the lithium concentration. google.com

A typical formulation for a Li⁺-selective membrane incorporating this compound includes:

Ionophore: this compound (e.g., 1.00 wt%) sigmaaldrich.com

Plasticizer: A solvent like 2-Nitrophenyl octyl ether (e.g., 70.20 wt%) that dissolves the membrane components and ensures ion mobility within the membrane. sigmaaldrich.com

Polymer Matrix: A high-molecular-weight polymer, typically Poly(vinyl chloride) (PVC) (e.g., 28.10 wt%), which provides mechanical stability to the membrane. sigmaaldrich.com

Ionic Additive: A salt like Potassium tetrakis(4-chlorophenyl)borate (e.g., 0.70 wt%) is often included to reduce the electrical resistance of the membrane and improve the stability of the sensor's response. sigmaaldrich.comgoogle.com

The performance of such an electrode is defined by its selectivity for lithium over other potentially interfering ions. The selectivity is quantified by the potentiometric selectivity coefficient (Kpot), with a more negative log(Kpot) value indicating higher selectivity for lithium. Electrodes based on this compound demonstrate excellent selectivity over sodium (Na⁺) and potassium (K⁺), which are typically present at much higher concentrations in biological fluids. sigmaaldrich.com

Table 1: Selectivity Coefficients (logKpotLi,M) for a this compound-Based Electrode

| Interfering Ion (M) | logKpotLi,M |

| Hydrogen (H⁺) | -3.2 |

| Ammonium (NH₄⁺) | -3.0 |

| Potassium (K⁺) | -2.5 |

| Sodium (Na⁺) | -2.3 |

| Calcium (Ca²⁺) | -4.0 |

| Magnesium (Mg²⁺) | -4.4 |

Data sourced from a fixed interference method study. sigmaaldrich.com

The high selectivity and reliability of sensors based on this compound and related 1,10-phenanthroline (B135089) compounds make them valuable tools for clinical diagnostics, particularly for monitoring therapeutic lithium levels in patients being treated for bipolar disorder. agscientific.comgoogle.com

Potential for Applications in Lithium Separation and Recovery Technologies

The increasing global demand for lithium for batteries has spurred research into more efficient extraction and recycling technologies. wpmucdn.com Current methods for extracting lithium from sources like continental brines and salars often rely on lengthy solar evaporation, which can take over a year and has low recovery rates. mdpi.comgatech.edu

Solvent extraction and membrane-based separation are promising alternative technologies that offer faster processing and higher efficiency. wpmucdn.comdntb.gov.ua These methods rely on an extracting agent (an ionophore or chelator) that can selectively pull lithium ions from an aqueous solution (like brine) into an organic or membrane phase, leaving other ions like sodium, potassium, magnesium, and calcium behind. osti.gov The high selectivity of ionophores like this compound for Li⁺ over Na⁺ makes them attractive candidates for these applications. sigmaaldrich.com The ability to design ionophores with high affinity and selectivity is a critical knowledge gap that needs to be addressed to optimize industrial-scale solvent extraction processes for lithium. wpmucdn.com

Future research may focus on immobilizing ionophores within polymer membranes for use in electrodialysis, a process that uses an electric field to drive ions through selective membranes, or in developing robust liquid-liquid extraction systems for direct lithium recovery from brines. osti.govnih.gov

Exploration of Self-Assembled Ionophore Systems for Selective Lithium Complexation

A frontier in ionophore research is the move towards self-assembled systems. Instead of synthesizing a single, complex macrocyclic molecule, this approach uses simpler molecules that spontaneously assemble into larger, functional supramolecular structures capable of ion transport. nih.gov These self-assembled ionophores (SAIs) offer advantages in ease of synthesis and can create dynamic systems where the balance between ion affinity and exchange kinetics can be finely tuned. nih.gov

Examples of self-assembling systems explored for cation binding include:

G-Quadruplexes: Lipophilic guanosine (B1672433) derivatives can self-assemble into planar tetramers which then stack to form structures known as G-quadruplexes. These structures feature a central channel lined with oxygen atoms that is highly effective at binding and transporting cations, including lithium. nih.gov

Metallamacrocycles: Another approach involves the self-assembly of metal complexes and organic ligands into well-defined macrocyclic structures. dntb.gov.ua Researchers have created trinuclear ruthenium metallamacrocycles that act as potent and highly selective receptors for Li⁺, capable of extracting it from water with exceptional selectivity over other alkali metals. dntb.gov.ua

These self-assembled systems represent a paradigm shift in ionophore design. They open possibilities for creating "smart" materials that can be triggered by external stimuli, such as pH or light, to control ion binding and release. dntb.gov.ua While research in this area is still exploratory, it lays the groundwork for developing highly advanced materials for lithium sensing, separation, and transport.

Q & A

Q. What structural features of Lithium Ionophore VII contribute to its Li⁺ selectivity, and how do these compare to earlier ionophores?

this compound (C₂₈H₅₇O₈P) incorporates a phosphoric acid functional group and cyclohexyl/isobutyl substituents, which enhance Li⁺ binding via coordination with crown ether moieties. Earlier ionophores, such as Ionophore 1 (ethanol-soluble) and Ionophore 2 (solvent polymeric membrane), achieved selectivity through steric hindrance and lipophilic substituents. For example, Ionophore 2 demonstrated 100× selectivity for Li⁺ over other alkali metals . This compound’s design builds on these principles but optimizes selectivity by balancing hydrophobic substituents and chelating groups to reduce interference from Na⁺ and K⁺ .

Q. How should researchers design experiments to validate this compound in ion-selective electrodes (ISEs)?

Key steps include:

- Membrane formulation : Combine the ionophore (1–2 wt%) with a plasticizer (e.g., o-nitrophenyl octyl ether), polyvinyl chloride (PVC), and a lipophilic anion exchanger (e.g., potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to create a homogeneous membrane .

- Calibration : Measure electrode potential in Li⁺ solutions (10⁻⁶–10⁻¹ M) using a Ag/AgCl reference electrode.

- Selectivity testing : Apply the separate solution method (SSM) or fixed interference method (FIM) to quantify selectivity coefficients (logK_Li,Na, logK_Li,K) .

Advanced Research Questions

Q. How can contradictory data on ionophore selectivity across studies be resolved?

Discrepancies often arise from variations in membrane composition, solvent polarity, or counterion effects. For instance, ionophores with identical structures may exhibit differing Li⁺/Na⁺ selectivity (e.g., 80:1 in lipophilic membranes vs. 50:1 in hydrophilic matrices) due to plasticizer polarity . To reconcile results, standardize experimental conditions (e.g., 0.1 M NaCl background for FIM) and report full membrane compositions, including plasticizer type and ionophore purity .

Q. What methodologies optimize this compound’s efficiency in liquid-liquid extraction (LLE) for lithium recovery from brines?

- Multinucleating design : Use macrocyclic ionophores with dual binding pockets (e.g., fluorogenic receptors) to increase Li⁺ loading capacity. For example, a macrocycle with two crown-4 ether sites achieved 135% LiClO₄ extraction efficiency .

- Phase optimization : Employ hydrophobic ionic liquids (e.g., [C₄mim][NTf₂]) as the organic phase to enhance Li⁺ partitioning. Synergistic agents like TBP (tri-n-butyl phosphate) can further improve extraction kinetics .

- Validation : Quantify Li⁺ via ICP-MS or ion chromatography and compare with control experiments using non-functionalized crown ethers .

Q. How can optical nanosensors incorporating this compound be validated for in vivo therapeutic monitoring?

- Nanosensor fabrication : Encapsulate the ionophore with a chromoionophore (e.g., ETH 5294) in a hydrophobic polymer matrix (e.g., PVC-co-PVA).

- Ratiometric imaging : Use photoacoustic or fluorescence techniques to track Li⁺-induced pH changes within the nanosensor core. For example, a 50 nm redshift in absorption spectra correlates with [Li⁺] in the 0.5–5 mM range .

- Interference testing : Validate specificity by exposing sensors to serum containing Na⁺, K⁺, and Ca²⁺ at physiological concentrations (e.g., 140 mM Na⁺, 5 mM K⁺) .

Methodological Best Practices

Q. What strategies ensure reproducibility when synthesizing this compound derivatives?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity.

- Characterization : Confirm structure via ¹H/¹³C NMR, FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry .

- Documentation : Provide detailed synthetic protocols in supplementary materials, including solvent grades, reaction temperatures, and stirring rates .

Q. How should researchers address challenges in cross-disciplinary validation of lithium sensors?

- Collaborative frameworks : Partner with clinical labs to test sensor performance in human serum samples (e.g., 3×10⁻⁴–3×10⁻³ mol dm⁻³ Li⁺ detection in spiked serum) .

- Data sharing : Deposit raw calibration curves, selectivity coefficients, and stability metrics in open-access repositories (e.g., Zenodo) using FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro